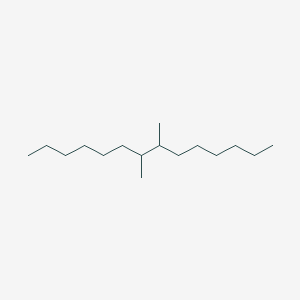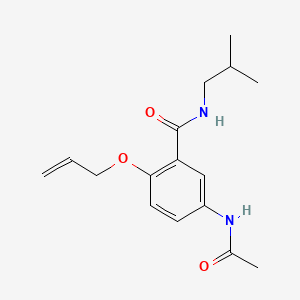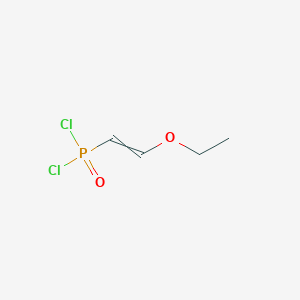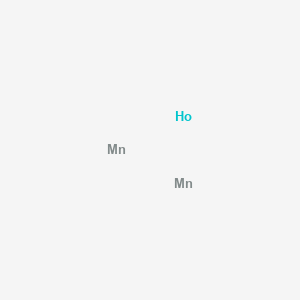
Holmium--manganese (1/2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium–manganese (1/2) is a compound formed by the combination of holmium and manganese in a 1:2 ratio. Holmium is a rare-earth element known for its magnetic properties, while manganese is a transition metal with diverse oxidation states and significant industrial applications. The combination of these two elements results in a compound with unique magnetic and electronic properties, making it of interest in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Holmium–manganese (1/2) can be synthesized through several methods, including solid-state reactions and solution combustion methods. One common approach involves mixing stoichiometric amounts of holmium oxide and manganese oxide, followed by heating the mixture at high temperatures to facilitate the reaction. The reaction conditions typically involve temperatures ranging from 800°C to 1200°C in an inert or reducing atmosphere to prevent oxidation of the metals .
Industrial Production Methods: In industrial settings, the production of holmium–manganese (1/2) may involve more scalable methods such as arc melting or induction melting. These methods allow for the production of larger quantities of the compound with controlled purity and composition. The use of advanced techniques like chemical vapor deposition (CVD) or physical vapor deposition (PVD) can also be explored for thin-film applications .
Analyse Chemischer Reaktionen
Types of Reactions: Holmium–manganese (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Holmium–manganese (1/2) can be oxidized in the presence of oxygen or other oxidizing agents to form oxides of holmium and manganese.
Reduction: The compound can be reduced using reducing agents such as hydrogen gas or carbon monoxide.
Substitution: Holmium–manganese (1/2) can undergo substitution reactions with halogens to form halides.
Major Products Formed: The major products formed from these reactions include holmium(III) oxide, manganese(II) oxide, holmium(III) chloride, and manganese(II) chloride, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Holmium–manganese (1/2) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used in the study of magnetic and electronic properties of rare-earth and transition metal compounds.
Biology and Medicine: Holmium–manganese (1/2) is explored for its potential use in medical imaging and targeted drug delivery systems.
Industry: The compound is used in the development of advanced materials for electronic and spintronic devices.
Wirkmechanismus
The mechanism by which holmium–manganese (1/2) exerts its effects is primarily related to its magnetic and electronic properties. The compound interacts with external magnetic fields, leading to changes in its magnetization and electrical conductivity. At the molecular level, the interaction between holmium and manganese ions results in unique magnetic ordering and electronic band structures .
Molecular Targets and Pathways:
Magnetic Ordering: The local distortion of the crystal lattice due to the substitution of holmium for manganese leads to a wide spread of anisotropy fields, affecting the magnetic hysteresis behavior.
Electronic Band Structure: The combination of holmium and manganese results in specific electronic band structures that influence the compound’s conductivity and magnetoresistance properties.
Vergleich Mit ähnlichen Verbindungen
- Holmium Silicide (HoSi)
- Holmium Germanide (HoGe)
- Holmium(III) Oxide (Ho2O3)
- Manganese Oxide (MnO)
- Manganese Chloride (MnCl2)
Holmium–manganese (1/2) stands out due to its unique combination of rare-earth and transition metal properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
12029-79-7 |
|---|---|
Molekularformel |
HoMn2 |
Molekulargewicht |
274.80641 g/mol |
IUPAC-Name |
holmium;manganese |
InChI |
InChI=1S/Ho.2Mn |
InChI-Schlüssel |
ZGOFIYQATIUVJU-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
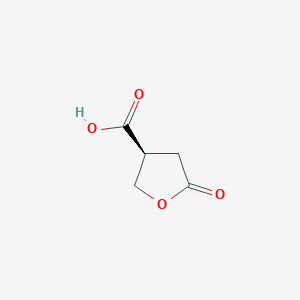
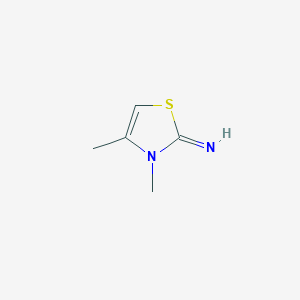
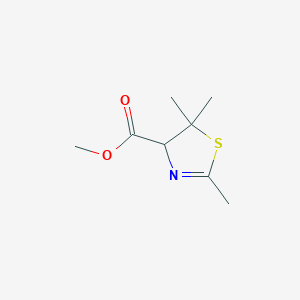
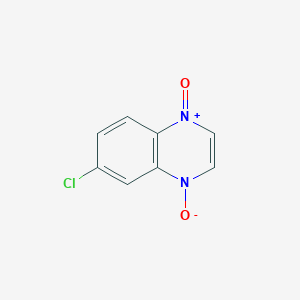
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
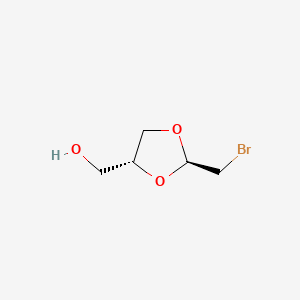
![2-Chloro-6-[(dimethylamino)methyl]-4-octylphenol](/img/structure/B14736534.png)
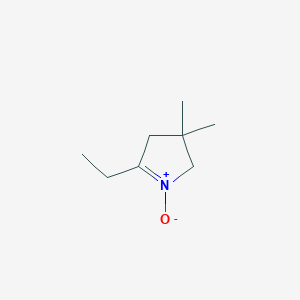
![1-[(E)-1,2-dichloroethenyl]sulfanylpentane](/img/structure/B14736557.png)
